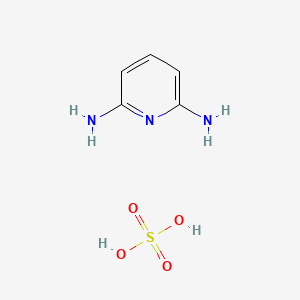

2,6-Diaminopyridine sulfate

説明

2,6-Diaminopyridine is a medium-production-volume chemical used as a pharmaceutical intermediate and a hair dye coupler in oxidation/permanent formulations . It is a heterocyclic aromatic tertiary amine derivative .

Synthesis Analysis

The synthesis of 2,6-Diaminopyridine involves a kinetically fast stage and a rate-determining phase-transfer stage . The polymerization could be sufficiently reduced to 3 hours with a conversion rate of over 90% achieved due to accelerated mass transfer in the second stage .

Molecular Structure Analysis

The molecular formula of 2,6-Diaminopyridine is C5H7N3 . The molecular weight is 109.13 . The structure of 2,6-Diaminopyridine includes a pyridine ring and two amino groups .

Chemical Reactions Analysis

2,6-Diaminopyridine has been used in the synthesis of poly(2,6-diaminopyridine) using a rotating packed bed . The polymerization could be divided into two stages: a kinetically fast stage and a rate-determining phase-transfer stage . Furthermore, with co-doped iron and manganese species, the obtained catalyst shows a good ORR activity and stability .

Physical And Chemical Properties Analysis

2,6-Diaminopyridine appears as crystals . It has a boiling point of 285 °C and a melting point of 121.5 °C . It is soluble in water, acetone, ethanol, methanol, isopropanol, and ethyl acetate .

科学的研究の応用

Photodetector and Photodiode Fabrication

Pyridine-2,6-diamine sulfate is utilized in the synthesis of organometallic complexes for the development of photodetectors and photodiodes . These devices are essential for detecting various forms of light, including those beyond the visible spectrum. The compound’s role in the fabrication process is crucial for the production of thin films that are integral to the function of these electronic and optoelectronic devices.

Antimicrobial and Antiviral Research

The pyridine nucleus, present in Pyridine-2,6-diamine sulfate, is recognized for its antimicrobial and antiviral properties . Research into these properties is particularly relevant in the context of pandemics, where new therapeutic agents are urgently needed. The compound’s structure allows for interaction with specific proteins, which can be harnessed to develop new medications with targeted selectivity.

Hair Dye Formulations

Rodol 26PYRS is a key component in oxidative hair dye formulations . It acts as a coupler, contributing to the color development process in permanent hair dye products. Its chemical properties enable it to bind with other molecules, forming complex dyes that impart lasting color to hair.

Pharmaceutical Intermediates

As a pharmaceutical intermediate, 2,6-Diaminopyridine sulfate is involved in the synthesis of various drugs . Its role in the pharmaceutical industry is significant due to its versatility in forming compounds with potential therapeutic effects.

Personal Care Applications

In the personal care industry, Rodol 26PYRS is used for its properties as an antistatic agent and as a dispersing agent or emulsion stabilizer . These applications are important for improving the quality and performance of personal care products, including those used for hair care.

Synthesis of Antitumor and Antiviral Agents

2,6-Diaminopyridine sulfate is a precursor in the synthesis of pentamidine derivatives, which exhibit antitumor and DNA binding activities . Additionally, it is used to create N-monocarbamoyl derivatives of symmetrical diamines, which have shown antiviral activity . These applications highlight the compound’s potential in developing treatments for various diseases.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

pyridine-2,6-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.H2O4S/c6-4-2-1-3-5(7)8-4;1-5(2,3)4/h1-3H,(H4,6,7,8);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWQRJFRLQAWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148898 | |

| Record name | 2,6-Pyridinediamine sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diaminopyridine sulfate | |

CAS RN |

1093373-39-7, 146997-97-9 | |

| Record name | 2,6-Diaminopyridine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093373397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Pyridinediamine sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diaminopiridina sulfato | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIAMINOPYRIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K23K3HPR5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)

![2-[5-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-propyl-3H-indol-1-ium iodide](/img/structure/B599351.png)

![N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B599353.png)